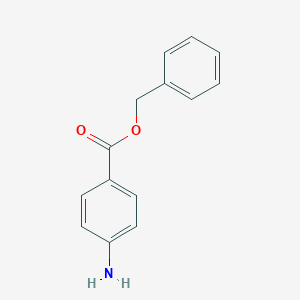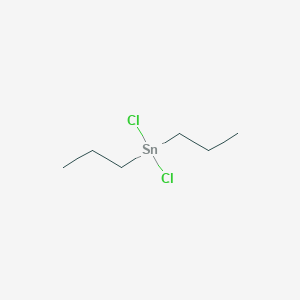
1,2-Hexanediol
Descripción general
Descripción
1,2-Hexanediol is an organic compound with the molecular formula C₆H₁₄O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms. This compound is a clear, colorless, and hygroscopic liquid with a slight sweet odor. It is widely used in various industries, particularly in cosmetics and personal care products, due to its excellent moisturizing and antimicrobial properties .
Aplicaciones Científicas De Investigación
1,2-Hexanediol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in various chemical reactions. It is also used in the synthesis of other organic compounds.
Biology: It is used in biological studies as a preservative and antimicrobial agent.
Medicine: It is used in pharmaceutical formulations for its antimicrobial properties.
Industry: It is widely used in cosmetics and personal care products as a moisturizer, humectant, and preservative.
Mecanismo De Acción
1,2-Hexanediol, also known as hexane-1,2-diol, is a versatile ingredient commonly found in cosmetic products. It is synthetically made, usually from a process involving the hydrogenation of certain types of aldehydes or ketones .
Target of Action
This compound primarily targets the skin and hair. It acts as a skin conditioning agent and a solvent . It helps to soften and smoothen the skin while also dissolving other ingredients in the formulation, making the product easier to spread and absorb .
Mode of Action
This compound works by forming a barrier on the skin’s surface that helps to prevent moisture loss . This barrier also protects the skin from environmental stressors such as pollutants and harsh weather conditions . As a solvent, it helps to dissolve other ingredients in a formulation, enhancing the overall effectiveness of the product .
Biochemical Pathways
It is known that it has hygroscopic properties, meaning it can attract and hold water molecules from the surrounding environment . This property allows it to act as a humectant, deeply hydrating the skin .
Pharmacokinetics
It is known that it is safe for skin and hair when used in lower concentrations .
Result of Action
The primary result of this compound’s action is improved skin hydration and texture. It helps to keep the skin hydrated, soft, and smooth . It also contributes to the overall effectiveness and feel of cosmetic products by helping to dissolve other ingredients and making the product easier to spread and absorb .
Action Environment
This compound is a colorless liquid with hygroscopic nature, meaning it can absorb moisture from the environment . This property makes it ideal for use in cosmetic and skincare products, especially in dry and harsh environments where skin hydration is crucial . It can be slightly toxic and irritating to the eyes, therefore it should be kept away from the eye area .
Análisis Bioquímico
Biochemical Properties
1,2-Hexanediol is a great emollient and a humectant, meaning it preserves hydration on the skin while also softening it . It also acts as a preservative, preventing bacterial growth in the formulations that it is used in, thus increasing the overall shelf life . It is a moisture-binding ingredient that has proven to be beneficial for the skin and hair .
Cellular Effects
It is an amazing ingredient for extremely dry and flaky skin as it holds moisture on the topmost layers of the skin and keeps it hydrated . It aids in smooth and detangled hair because of the high hydration that it provides .
Molecular Mechanism
This compound acts as a superb preservative by stopping bacterial formation in formulations . Furthermore, it is also a solvent that dissolves other ingredients and helps them spread out evenly in the product . It is safe for skin and hair when used in lower concentrations .
Temporal Effects in Laboratory Settings
It is known that it is safe for skin and hair when used in lower concentrations .
Metabolic Pathways
It is known that it is a synthetic ingredient made up of many chemicals such as diosgenin, chrysin, and alpha-lipoic acid .
Transport and Distribution
As a solvent, this compound has the ability to dissolve ingredients (such as pigments and botanical extracts). This ensures an even distribution of each ingredient within the formulation .
Subcellular Localization
It is known that it is used in a wide range of products all across the cosmetic industry such as cleansing and bath products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Hexanediol can be synthesized through several methods. One common method involves the catalytic oxidation of 1-hexene. In this process, 1-hexene is oxidized using hydrogen peroxide as an oxidizing agent and a specific iron salt as a catalyst. This method yields high-purity this compound . Another method involves the use of formic acid as a reaction medium and hydrogen peroxide as an oxidant. The formic acid peroxide is obtained in situ, and the catalyst is used to oxidize 1-hexene into an epoxy compound, which is then hydrolyzed to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of 1-hexene using hydrogen peroxide and a catalyst. This method is preferred due to its high yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of 1-hexene to this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Hexanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds and other substituted derivatives
Comparación Con Compuestos Similares
1,2-Hexanediol is similar to other diols such as:
- 1,2-Pentanediol
- 1,2-Octanediol
- 1,2-Decanediol
- Pentylene glycol
- Caprylyl glycol
Uniqueness: Compared to these similar compounds, this compound is unique due to its balanced properties of being a good humectant, solvent, and antimicrobial agent. It is also more versatile in its applications, being used in a wide range of products from cosmetics to industrial applications .
Propiedades
IUPAC Name |
hexane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-3-4-6(8)5-7/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKSXSQHXQEMOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863959 | |
| Record name | 1,2-Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,2-Hexanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Hexanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19217 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6920-22-5 | |
| Record name | 1,2-Hexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6920-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Hexanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006920225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Hexanediol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14108 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2-Hexanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-hexane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-HEXANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR046Y3K1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3,4-Dihydro-6-methoxy-7-(phenylmethoxy)-1-[[4-(phenylmethoxy)phenyl]methyl]-isoquinoline](/img/structure/B41790.png)


![Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B41799.png)

